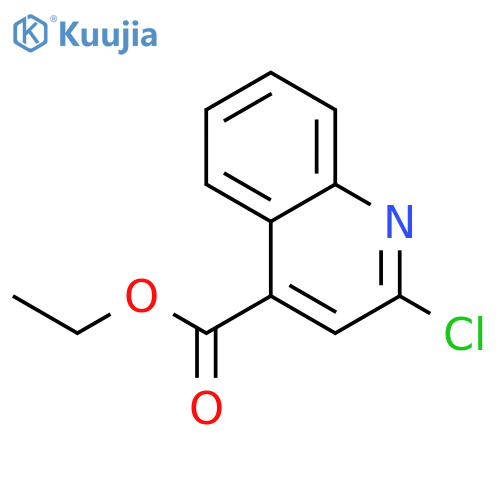

Cas no 5467-61-8 (Ethyl 2-chloroquinoline-4-carboxylate)

5467-61-8 structure

商品名:Ethyl 2-chloroquinoline-4-carboxylate

Ethyl 2-chloroquinoline-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-chloroquinoline-4-carboxylate

- 2-Chlor-chinolin-4-carbonsaeure-aethylester

- 2-Chloro-4-ethoxycarbonylquinoline

- 2-chloro-4-methyl-5-thiazolecarboxylic acid ethyl esther

- 2-chloro-4-methylthiazole-5-carboxylic acid ethyl ester

- 2-chloro-quinoline-4-carboxylic acid ethyl ester

- AC1LC5X3

- CTK5D6021

- ethyl 2-chloro-4-methyl-5-thiazolecarboxylate

- ethyl 2-chloro-4-methylthiazo

- ethyl 2-chlorocinchoninate

- ethyl ester of 2-chlorocinchoninic acid

- SureCN187316

- BBL012542

- VS-03380

- DTXSID80969964

- 5467-61-8

- STK742736

- ethyl2-chloroquinoline-4-carboxylate

- NSC-25659

- SCHEMBL8562988

- SB71851

- CS-0327013

- DB-124768

- AKOS003246367

- AXLMKXSYVPIPMF-UHFFFAOYSA-N

- 4-quinolinecarboxylic acid, 2-chloro-, ethyl ester

- NSC25659

-

- MDL: MFCD05039607

- インチ: InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-7-11(13)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3

- InChIKey: AXLMKXSYVPIPMF-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CC(=NC2=C1C=CC=C2)Cl

計算された属性

- せいみつぶんしりょう: 259.12821

- どういたいしつりょう: 235.04

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 39.2A^2

じっけんとくせい

- 密度みつど: 1.44

- ふってん: 415.1°C at 760 mmHg

- フラッシュポイント: 204.8°C

- 屈折率: 1.605

- PSA: 111.8

Ethyl 2-chloroquinoline-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397683-1g |

Ethyl 2-chloroquinoline-4-carboxylate |

5467-61-8 | 95+% | 1g |

¥4578.00 | 2024-05-09 | |

| Chemenu | CM143924-1g |

ethyl 2-chloroquinoline-4-carboxylate |

5467-61-8 | 95% | 1g |

$505 | 2021-08-05 | |

| Chemenu | CM143924-1g |

ethyl 2-chloroquinoline-4-carboxylate |

5467-61-8 | 95% | 1g |

$*** | 2023-05-30 | |

| Alichem | A189006445-1g |

Ethyl 2-chloroquinoline-4-carboxylate |

5467-61-8 | 95% | 1g |

$475.24 | 2023-09-01 | |

| Crysdot LLC | CD11106554-1g |

Ethyl 2-chloroquinoline-4-carboxylate |

5467-61-8 | 95+% | 1g |

$535 | 2024-07-18 |

Ethyl 2-chloroquinoline-4-carboxylate 関連文献

-

2. CCCLXXXVII.—The relative stability of the quinolone and indolinone ringsJohn Alfred Aeschlimann J. Chem. Soc. 1926 129 2902

-

Hae Un Kim,Sunyoung Sohn,Wanuk Choi,Minjun Kim,Seung Un Ryu,Taiho Park,Sungjune Jung,K. S. Bejoymohandas J. Mater. Chem. C 2018 6 10640

5467-61-8 (Ethyl 2-chloroquinoline-4-carboxylate) 関連製品

- 849353-34-0(4-bromopyrimidin-5-amine)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量